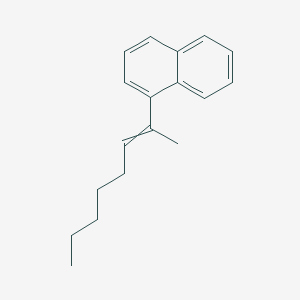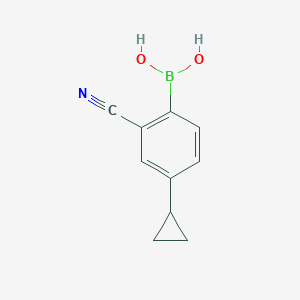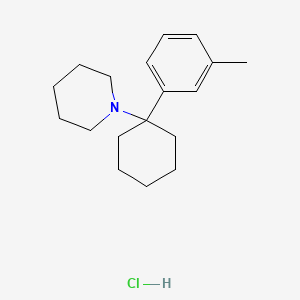
3-methyl PCP (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl PCP (hydrochloride), also known as 1-[1-(3-methylphenyl)cyclohexyl]piperidine monohydrochloride, is a compound categorized as an arylcyclohexylamine. It is a derivative of phencyclidine (PCP) and exhibits dissociative effects. This compound is primarily used as an analytical reference standard in research and forensic applications .
Vorbereitungsmethoden
The synthesis of 3-methyl PCP (hydrochloride) involves several steps. The initial step typically includes the formation of the cyclohexylamine structure, followed by the introduction of the 3-methylphenyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific solvents and catalysts to ensure the desired product’s purity and yield .
Analyse Chemischer Reaktionen
3-methyl PCP (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
3-methyl PCP (hydrochloride) is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: It is used to study the effects of dissociative compounds on biological systems.
Medicine: Research on its pharmacological properties helps understand the mechanisms of dissociative anesthetics.
Industry: It is used in forensic toxicology to identify and quantify substances in biological samples
Wirkmechanismus
3-methyl PCP (hydrochloride) exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. By binding to the ion channel of the NMDA receptor, it blocks the flux of positive ions into the neuron, inhibiting depolarization and interfering with cognitive and other nervous system functions .
Vergleich Mit ähnlichen Verbindungen
3-methyl PCP (hydrochloride) is similar to other arylcyclohexylamines such as:
3-methoxyphencyclidine (3-MeO-PCP): Known for its dissociative effects and used in similar research applications.
3-methylmethcathinone (3-MMC): A psychostimulant with different pharmacological properties.
3-chlorophencyclidine (3-Cl-PCP): Another derivative with distinct chemical and pharmacological characteristics
3-methyl PCP (hydrochloride) is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile and research applications.
Eigenschaften
Molekularformel |
C18H28ClN |
|---|---|
Molekulargewicht |
293.9 g/mol |
IUPAC-Name |
1-[1-(3-methylphenyl)cyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H27N.ClH/c1-16-9-8-10-17(15-16)18(11-4-2-5-12-18)19-13-6-3-7-14-19;/h8-10,15H,2-7,11-14H2,1H3;1H |
InChI-Schlüssel |
DVEXSVYSVWUVNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(CCCCC2)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
![[(1-Methylcyclohexyl)methylidyne]phosphane](/img/structure/B14083720.png)
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)

![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
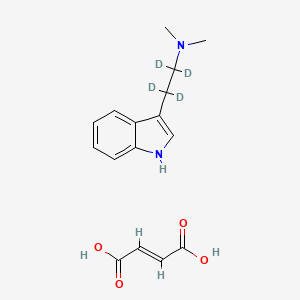
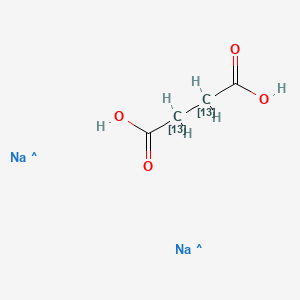
![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
